molecular formula C19H21NO3 B2854744 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone CAS No. 67295-26-5

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone

Cat. No. B2854744
CAS RN: 67295-26-5
M. Wt: 311.381
InChI Key: NXSMGELJGPPCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, commonly known as HMDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play crucial roles in cellular signaling pathways. HMDP has shown promising results in various studies, and its potential applications in medicine and biotechnology have been extensively investigated.

Mechanism of Action

HMDP acts as a competitive inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone by binding to the active site of the enzyme. 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone are involved in the dephosphorylation of tyrosine residues in proteins, which plays a crucial role in cellular signaling pathways. By inhibiting 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, HMDP can modulate the activity of various signaling pathways, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
HMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. HMDP has also been shown to modulate immune response by regulating the activity of T cells and cytokines. Moreover, HMDP has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

HMDP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which makes it a valuable tool for studying the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes. Moreover, HMDP has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, HMDP has several limitations, including its high cost and the need for careful control of reaction conditions during synthesis.

Future Directions

There are several future directions for the research on HMDP. One potential application is in the development of novel cancer therapies. HMDP has shown promising results in preclinical studies, and further research is needed to investigate its potential as a cancer treatment. Moreover, HMDP has been investigated for its potential applications in the treatment of autoimmune diseases, and further studies are needed to determine its efficacy and safety in clinical trials. Furthermore, HMDP has been used as a tool to study the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes, and further research is needed to elucidate the mechanisms underlying its effects.

Synthesis Methods

HMDP can be synthesized through a multistep process involving the reaction of morpholine, benzaldehyde, and acetone. The synthesis of HMDP requires careful control of reaction conditions, including temperature, pH, and reaction time. The purity and yield of HMDP can be improved through several purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

HMDP has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and proliferation of cancer cells by targeting 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which are overexpressed in many types of cancer. HMDP has also been investigated for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, HMDP has been used as a tool to study the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes, such as insulin signaling and immune response.

properties

IUPAC Name

2-hydroxy-3-morpholin-4-yl-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)19(22)17(15-7-3-1-4-8-15)20-11-13-23-14-12-20/h1-10,17,19,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSMGELJGPPCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone

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